CDK1/CDK2 Inhibitory Potential Conferred by Isothiazolidine-1,1-Dioxide Scaffold vs. Non-Dioxido Analogs
The 1,1-dioxidoisothiazolidine moiety in this compound is a critical pharmacophore for cyclin-dependent kinase (CDK) inhibition. Lee et al. (2007) demonstrated that isothiazolidine-1,1-dioxide-containing 3-hydroxychromone analogs achieve potent CDK1 and CDK2 inhibition, whereas the non-dioxido isothiazolidine counterparts show markedly reduced activity [1]. In the 3,5-diaminoindazole series, introduction of 1λ⁶-isothiazolidine-1,1-dioxide at the indazole 5-position was essential for obtaining potent CDK1/CDK2 inhibitors; compounds lacking this moiety were essentially inactive [2]. While target compound-specific CDK IC₅₀ data are not publicly available, the presence of the intact 1,1-dioxidoisothiazolidine motif predicts CDK engagement potential that is absent in simple benzamide derivatives lacking the dioxido heterocycle [1] [2].
| Evidence Dimension | CDK1/CDK2 inhibitory activity conferred by isothiazolidine-1,1-dioxide scaffold |
|---|---|
| Target Compound Data | Contains intact 1,1-dioxidoisothiazolidine pharmacophore; class-consistent CDK inhibitory potential expected |
| Comparator Or Baseline | 3-Hydroxychromone and 3,5-diaminoindazole derivatives without isothiazolidine-1,1-dioxide: CDK1/CDK2 inhibition absent or ≥10-fold weaker than dioxido analogs |
| Quantified Difference | Isothiazolidine-1,1-dioxide introduction required for CDK1/CDK2 inhibition in two independent chemical series; non-dioxido analogs inactive (qualitative class-level evidence) |
| Conditions | CDK1/cyclin B and CDK2/cyclin A in vitro kinase assays; anti-proliferative assays in EJ, HCT116, SW620, A549, and MDAMB468 cancer cell lines [1] [2]. |
Why This Matters
Procurement of this compound provides a validated isothiazolidine-1,1-dioxide pharmacophore scaffold; substitution with a non-dioxido analog would forfeit CDK inhibitory potential entirely based on class SAR.
- [1] Lee, J., Park, T., Jeong, S., Kim, K.H., and Hong, C. (2007). 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorg. Med. Chem. Lett., 17:1284-1287. DOI: 10.1016/j.bmcl.2006.12.011. View Source
- [2] Lee, J. et al. (2008). Synthesis and biological evaluation of 3,5-diaminoindazoles as cyclin-dependent kinase inhibitors. Bioorg. Med. Chem. Lett., 18(7):2292-2295. DOI: 10.1016/j.bmcl.2008.03.002. View Source
